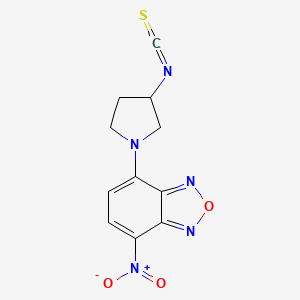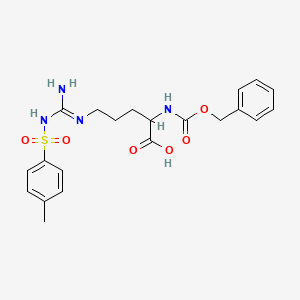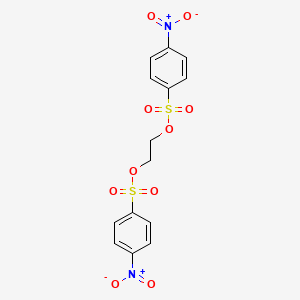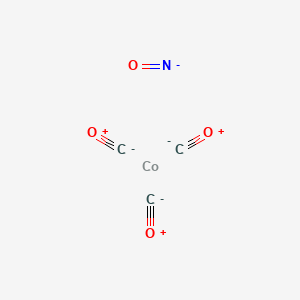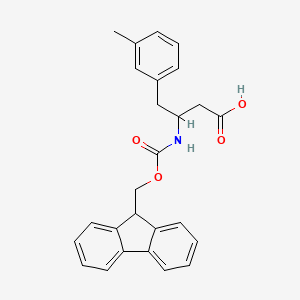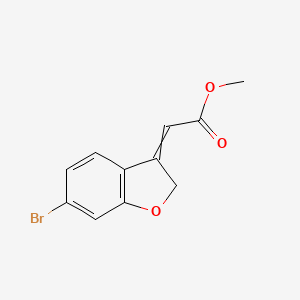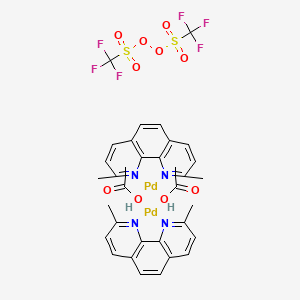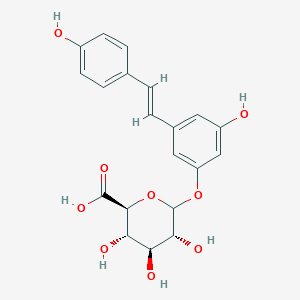
trans-Resveratrol 3-O-|A-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Resveratrol 3-O-β-D-Glucuronide: is a metabolite of trans-resveratrol, a polyphenol found in various plants, including grapes and red wine . This compound is known for its diverse biological activities, including antioxidant, antiproliferative, anti-inflammatory, and anti-cancer properties . It is primarily produced from trans-resveratrol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-resveratrol 3-O-β-D-glucuronide involves several steps. One common method includes selective monodeacylation using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product . Another method involves the use of methyl glucuronate β-tetraacetate and N-Me piperazine for anomeric deacetylation en route to the imidate .
Industrial Production Methods: Industrial production methods for trans-resveratrol 3-O-β-D-glucuronide are not extensively documented. the chemical synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions: trans-Resveratrol 3-O-β-D-glucuronide undergoes various metabolic transformations, including hydrolysis, oxidation, reduction, and glucuronidation . These reactions are crucial for its biological activity and metabolism.
Common Reagents and Conditions:
Hydrolysis: Enzymatic or chemical hydrolysis is used to remove protective groups during synthesis.
Oxidation and Reduction: These reactions are part of the compound’s metabolic pathways in biological systems.
Glucuronidation: The trichloroacetimidate procedure is commonly used for glucuronidation.
Major Products: The major products formed from these reactions include various glucuronides and metabolites that retain biological activity .
Scientific Research Applications
trans-Resveratrol 3-O-β-D-glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of trans-resveratrol 3-O-β-D-glucuronide involves several pathways:
Sirtuin Pathway: It activates the sirtuin pathway, which is implicated in aging and metabolism regulation.
Enzyme Inhibition: The compound inhibits enzymes involved in the production of inflammatory mediators.
Adenosine A3 Receptor Agonist: At high concentrations, it acts as an agonist of the adenosine A3 receptor, leading to apoptosis in human colon cancer cells.
Comparison with Similar Compounds
trans-Resveratrol 4′-O-β-D-Glucuronide: Another glucuronide of resveratrol with similar biological activities.
Oxyresveratrol: A stilbene monomer structurally similar to resveratrol, differing in the number and position of hydroxyl groups.
Uniqueness: trans-Resveratrol 3-O-β-D-glucuronide is unique due to its specific glucuronidation at the 3-O position, which influences its biological activity and metabolic stability . Its ability to activate the sirtuin pathway and inhibit inflammatory enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H20O9 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20?/m0/s1 |
InChI Key |
QWSAYEBSTMCFKY-WAJMXFDZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)

